Tert-butyl 2-(6-acetyl-4-formylpyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-acetyl-4-formylpyridin-2-YL)ethylcarbamate is an organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with acetyl and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(6-acetyl-4-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like Boc anhydride, pyridine derivatives, and acetylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-acetyl-4-formylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl and acetyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(6-acetyl-4-formylpyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Tert-butyl 2-(6-acetyl-4-formylpyridin-2-YL)ethylcarbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-formylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl carbamate: Basic structure without the pyridine ring and additional functional groups.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-4-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(19)13-8-11(9-18)7-12(17-13)5-6-16-14(20)21-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,20) |
InChI Key |
IECGGCPGKJJAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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